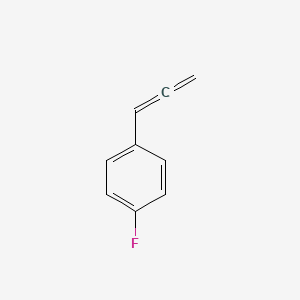

Benzene, 1-fluoro-4-(1,2-propadienyl)-

Beschreibung

"Benzene, 1-fluoro-4-(1,2-propadienyl)-" is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a 1,2-propadienyl (allene) group at the 4-position. The 1,2-propadienyl group consists of three contiguous carbons with two cumulative double bonds (C=C=C), conferring unique electronic and steric properties. The fluorine atom introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Its molecular formula is C₉H₇F, with a molecular weight of 134.15 g/mol (calculated from analogous structures in ).

Key structural features include:

- Allene moiety: The sp-hybridized central carbon in the 1,2-propadienyl group creates two orthogonal π-systems, enabling distinct orbital interactions.

- Fluorine substitution: The para-fluorine atom polarizes the aromatic ring, directing reactivity in electrophilic substitution reactions.

Eigenschaften

CAS-Nummer |

70090-77-6 |

|---|---|

Molekularformel |

C9H7F |

Molekulargewicht |

134.15 g/mol |

InChI |

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |

InChI-Schlüssel |

GDSCATHLAGXCTR-UHFFFAOYSA-N |

Kanonische SMILES |

C=C=CC1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (fluorine, allene, or analogous groups) or aromatic frameworks.

Benzene, 1,2-propadienyl (Phenylallene)

- Formula : C₉H₈ .

- Key Differences :

- Reactivity : The absence of fluorine reduces electron withdrawal, altering regioselectivity in reactions. For example, phenylallene undergoes electrophilic substitution at the ortho/para positions relative to the allene group, whereas the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" directs substitution to meta positions.

- Molecular Orbitals : The HOMO (highest occupied molecular orbital) of phenylallene localizes at the C1-C2 moiety of the allene, enabling reactions like the oxa-Diels-Alder reaction . In contrast, the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" may perturb HOMO distribution, favoring interactions with electron-deficient partners.

1,2-Difluoro-4-[(1E)-1-propenyl]benzene

- Structure : Benzene with two fluorine atoms (1,2-positions) and a 1-propenyl group (4-position).

- CAS No.: 405-03-8 .

- Key Differences: Substituent Effects: The propenyl group (C=C-CH₃) lacks the conjugated π-system of the allene, reducing orbital complexity. Steric Profile: The propenyl group’s single double bond imposes less steric strain compared to the allene’s linear geometry.

Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)

- Structure : Benzene with a methyl group and a pentafluoroethyl (-CF₂CF₃) substituent.

- CAS No.: 117081-46-6 .

- Key Differences :

- Electron-Withdrawing Strength : The pentafluoroethyl group is a stronger electron-withdrawing group than fluorine, drastically reducing aromatic ring electron density.

- Applications : Such highly fluorinated compounds are often used in materials science (e.g., hydrophobic coatings), whereas "Benzene, 1-fluoro-4-(1,2-propadienyl)-" is more likely to serve as a synthon in organic synthesis due to its reactive allene group.

Reactivity and Orbital Interactions

The 1,2-propadienyl group in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" exhibits distinct reactivity compared to analogous substituents:

- Orbital Interactions : The central allene carbon’s π-orbitals interact strongly with electron-rich partners. For example, in intramolecular oxa-Diels-Alder reactions, the allene’s HOMO overlaps with the carbonyl oxygen’s lone pairs, driving cycloaddition .

- Competitive Pathways : In compounds like 3-methyl-1,2-butadienyl derivatives , competing interactions between C2-C3 π-orbitals and α-carbons reduce reaction selectivity . The linear allene in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" avoids such competition, enhancing reaction efficiency.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.